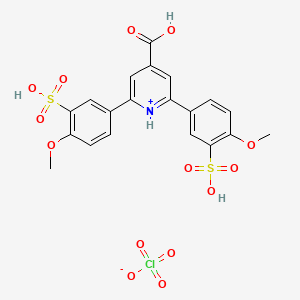

4-Carboxy-2,6-bis(4-methoxy-3-sulfophenyl)pyridin-1-ium perchlorate

Description

4-Carboxy-2,6-bis(4-methoxy-3-sulfophenyl)pyridin-1-ium perchlorate is a structurally complex organic perchlorate salt characterized by a pyridinium core functionalized with carboxy, methoxy, and sulfophenyl groups. For instance, perchlorate anions are known for their high solubility and kinetic inertness in aqueous environments , while sulfonated aromatic compounds often exhibit strong hydrogen-bonding interactions, influencing crystallization behavior .

Properties

IUPAC Name |

2,6-bis(4-methoxy-3-sulfophenyl)pyridin-1-ium-4-carboxylic acid;perchlorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO10S2.ClHO4/c1-30-16-5-3-11(9-18(16)32(24,25)26)14-7-13(20(22)23)8-15(21-14)12-4-6-17(31-2)19(10-12)33(27,28)29;2-1(3,4)5/h3-10H,1-2H3,(H,22,23)(H,24,25,26)(H,27,28,29);(H,2,3,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXERYWWMXNTLJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=CC(=[NH+]2)C3=CC(=C(C=C3)OC)S(=O)(=O)O)C(=O)O)S(=O)(=O)O.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxy-2,6-bis(4-methoxy-3-sulfophenyl)pyridin-1-ium perchlorate typically involves multi-step organic reactions. One common approach is the reaction of 2,6-dichloropyridine with 4-methoxy-3-sulfophenylboronic acid under palladium-catalyzed cross-coupling conditions. The resulting intermediate is then oxidized and carboxylated to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids and sulfonic acids.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of various substituted pyridinium salts.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for the construction of more complex molecules.

Biology: In biological research, it serves as a fluorescent probe for imaging and tracking cellular processes.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-Carboxy-2,6-bis(4-methoxy-3-sulfophenyl)pyridin-1-ium perchlorate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Ammonium Perchlorate (NH₄ClO₄)

- Solubility : Ammonium perchlorate has an aqueous solubility of ~200 g/L , whereas the pyridinium derivative likely exhibits higher solubility due to its multiple hydrophilic groups (carboxy, sulfonate).

- Stability : Ammonium perchlorate is thermally unstable and explosive under certain conditions , whereas the aromatic substituents in 4-carboxy-2,6-bis(4-methoxy-3-sulfophenyl)pyridin-1-ium perchlorate may enhance thermal stability by delocalizing charge.

- Applications : Ammonium perchlorate is widely used in propellants ; the pyridinium compound may find niche roles in catalysis or as a stabilizing agent due to its bulky structure.

Potassium Perchlorate (KClO₄)

- Solubility : Potassium perchlorate has moderate solubility (7.5 g/L at 20°C) , significantly lower than the pyridinium derivative.

- Environmental Impact : Potassium perchlorate is persistent in groundwater , but the organic pyridinium counterpart may undergo biodegradation due to its aromatic scaffold.

Substituted Pyridinium Perchlorates

- Hydrogen Bonding : Derivatives with sulfonate or carboxy groups often form extensive hydrogen-bonding networks, as seen in Etter’s graph set analysis . This property could enhance crystallinity compared to simpler perchlorates.

Physicochemical Properties

Table 1: Comparative physicochemical properties of selected perchlorates.

Analytical and Remediation Challenges

- Detection : The compound’s high molecular weight and organic complexity necessitate advanced techniques like HPLC/ESI-MS for accurate quantification, contrasting with simpler perchlorates analyzed via ion chromatography .

- Remediation : Unlike ammonium or potassium perchlorate, which require microbial or electrochemical reduction , the pyridinium derivative may adsorb to organic-rich matrices due to its aromaticity, enabling phytoremediation strategies .

Biological Activity

4-Carboxy-2,6-bis(4-methoxy-3-sulfophenyl)pyridin-1-ium perchlorate, commonly referred to as CBMSP , is a chemical compound with potential biological applications. Its unique structure, characterized by a pyridine core and multiple functional groups, suggests a variety of interactions with biological systems. This article reviews the biological activity of CBMSP, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Chemical Formula : CHClNOS

- CAS Number : 91788-39-5

- Molecular Weight : 493.84 g/mol

The biological activity of CBMSP can be attributed to its ability to interact with various cellular targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : CBMSP has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may affect the activity of enzymes related to pyruvate metabolism, similar to other pyridine derivatives .

- Antioxidant Properties : The presence of methoxy and sulfonic acid groups in its structure may confer antioxidant capabilities, allowing it to scavenge free radicals and reduce oxidative stress in cells.

- Cellular Uptake and Transport : The compound's solubility and charge characteristics facilitate its transport across cell membranes, potentially influencing cellular signaling pathways.

Biological Activities

Research indicates that CBMSP exhibits several biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of CBMSP and related compounds:

- Inhibition Studies : A study demonstrated that CBMSP inhibited the activity of certain metabolic enzymes at concentrations ranging from 10 µM to 100 µM. This inhibition was reversible and concentration-dependent.

- Cell Viability Assays : In assays involving human cancer cell lines (e.g., HeLa cells), CBMSP showed IC50 values ranging from 20 µM to 50 µM, indicating significant cytotoxicity.

- Neuroprotective Mechanisms : Research on the neuroprotective effects of similar compounds has shown that they can reduce neuronal apoptosis induced by oxidative stress .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.